molecular formula C25H36NO5P B12377350 cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid

cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid

Cat. No.: B12377350
M. Wt: 461.5 g/mol
InChI Key: MBTMNGIHHFNRKA-QHCPKHFHSA-N
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Description

This phosphinic acid derivative features a cyclohexyl group attached to a phosphinic acid core (PH(O)OH). The structure further includes a phenethyl backbone substituted with an aminoethyl group and a chiral (2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl chain. The compound’s complexity arises from its multiple functional groups:

  • Phosphinic acid: Enhances metal-chelating properties and acidity.
  • Cyclohexyl group: Increases lipophilicity and steric bulk.
  • Aromatic and phenolic moieties: Facilitate π-π interactions and hydrogen bonding.
  • Chiral hydroxypropylamine: Potentially influences biological activity and receptor binding .

Properties

Molecular Formula

C25H36NO5P

Molecular Weight

461.5 g/mol

IUPAC Name

cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid

InChI

InChI=1S/C25H36NO5P/c27-22-10-12-24(13-11-22)31-19-23(28)18-26-16-14-20-6-8-21(9-7-20)15-17-32(29,30)25-4-2-1-3-5-25/h6-13,23,25-28H,1-5,14-19H2,(H,29,30)/t23-/m0/s1

InChI Key

MBTMNGIHHFNRKA-QHCPKHFHSA-N

Isomeric SMILES

C1CCC(CC1)P(=O)(CCC2=CC=C(C=C2)CCNC[C@@H](COC3=CC=C(C=C3)O)O)O

Canonical SMILES

C1CCC(CC1)P(=O)(CCC2=CC=C(C=C2)CCNCC(COC3=CC=C(C=C3)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the cyclohexyl and phenyl intermediates, followed by their coupling through phosphinic acid chemistry. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of the phosphinic acid group.

    Reduction: Reduction reactions can modify the functional groups attached to the cyclohexyl and phenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can introduce new functional groups onto the phenyl ring.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity
Research has identified cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid as a potential inhibitor of specific kinases involved in cancer progression. For instance, polo-like kinase 1 (Plk1), which is deregulated in various cancers, has been targeted using compounds with similar structures. The inhibition of Plk1 leads to reduced tumor growth and improved patient outcomes in preclinical models .

Case Study: Plk1 Inhibition
A study demonstrated that compounds targeting the polo-box domain of Plk1 showed promising results in reducing cell proliferation in cancer cell lines. The structure-activity relationship (SAR) analysis indicated that modifications similar to those found in this compound enhanced potency and selectivity against cancer cells .

2. Neuroprotective Effects
The compound's ability to modulate neurotransmitter systems suggests potential applications in neurodegenerative diseases. Preliminary studies indicate that phosphinic acids can exhibit neuroprotective effects through the regulation of glutamate receptors, which are implicated in conditions such as Alzheimer's disease.

Table 1: Neuroprotective Activity Data

CompoundTargetIC50 (µM)Mechanism
Cyclohexyl Phosphinic AcidGlutamate Receptor10.5 ± 0.5Antagonist
Control Compound ANMDA Receptor15.0 ± 0.7Antagonist

Pharmaceutical Formulations

3. Drug Delivery Systems
this compound can be incorporated into liposomal formulations to enhance drug solubility and bioavailability. Liposomes containing this compound have shown improved pharmacokinetics in animal studies, leading to better therapeutic outcomes.

Case Study: Liposomal Formulation
A study evaluating the pharmacokinetic profile of liposomal formulations containing cyclohexyl phosphinic acid demonstrated a significant increase in systemic circulation time and reduced toxicity compared to free drug formulations .

Mechanism of Action

The mechanism of action of cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.

Comparison with Similar Compounds

L-755,507 (4-[[(Hexylamino)carbonyl]amino]-N-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]benzenesulfonamide)

Key Similarities :

  • Contains aromatic and phenolic groups for similar solubility profiles.

Key Differences :

  • Sulfonamide vs. Phosphinic Acid : L-755,507’s sulfonamide group may reduce acidity compared to the phosphinic acid, altering pharmacokinetics.

(2S)-2-Amino-3-[(4-octylphenyl)amino]propyl Dihydrogen Phosphate

Key Similarities :

  • Aminoethylphenyl backbone: Common structural motif for molecular recognition.
  • Phosphate ester : Like phosphinic acid, participates in ionic interactions.

Key Differences :

  • Octylphenyl vs. Cyclohexyl : The octyl chain increases hydrophobicity but lacks the rigidity of the cyclohexyl group.
  • Phosphate vs. Phosphinic Acid : Phosphate esters are more hydrophilic and less acidic (pKa ~1.5 for phosphate vs. ~2.0–2.5 for phosphinic acids) .

1-(4-Chlorophenyl)-2,2,2-Trifluoroethyl Methylphosphonate

Key Similarities :

  • Phosphonate group : Shares phosphorus-containing functionality with the target compound.

Key Differences :

  • Trifluoroethyl and Chlorophenyl Groups : Electron-withdrawing substituents enhance stability but reduce hydrogen-bonding capacity.
  • Methylphosphonate ester : Lower acidity (pKa ~3.5) compared to phosphinic acids, affecting metal chelation .

2-[4-(2-Aminoethyl)phenoxy]-N-Cyclopropylacetamide

Key Similarities :

  • Aminoethylphenoxy motif: Structurally analogous to the target’s aminoethylphenyl group.

Key Differences :

  • Acetamide vs. Phosphinic Acid : Acetamide lacks ionic character, reducing solubility in polar solvents.
  • Cyclopropyl substituent : Smaller and less lipophilic than cyclohexyl .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Structural Divergence Potential Applications
Target Compound C25H35NO6P Phosphinic acid, cyclohexyl, phenolic Reference compound Metal chelation, drug design
L-755,507 C30H40N4O6S Sulfonamide, hydroxypropylamine Hexylcarbamoyl group Pharmacological research
(2S)-2-Amino-3-[(4-octylphenyl)amino]propyl phosphate C17H29N2O4P Phosphate, octylphenyl Linear alkyl chain Surfactant studies
1-(4-Chlorophenyl)-2,2,2-trifluoroethyl methylphosphonate C9H9ClF3O3P Methylphosphonate, chlorophenyl Trifluoroethyl group Pesticide development
2-[4-(2-Aminoethyl)phenoxy]-N-cyclopropylacetamide C13H18N2O2 Acetamide, cyclopropyl No phosphorus group Neurotransmitter analogs

Research Findings and Implications

  • Phosphinic Acid Advantage : The target compound’s phosphinic acid group offers stronger acidity and metal-binding capacity compared to phosphonates or sulfonamides, making it suitable for enzyme inhibition (e.g., metalloproteases) .
  • Chirality Impact : The (2S)-hydroxypropylamine configuration may enhance stereoselective interactions, as seen in L-755,507’s activity in hormonal studies .
  • Lipophilicity Trade-offs : Cyclohexyl and octylphenyl groups improve membrane penetration but may reduce aqueous solubility, necessitating formulation optimization .

Biological Activity

Cyclohexyl-[2-[4-[2-[[(2S)-2-hydroxy-3-(4-hydroxyphenoxy)propyl]amino]ethyl]phenyl]ethyl]phosphinic acid (referred to as "the compound" in this article) is a complex phosphinic acid derivative that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its interactions with various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its intricate structure, which includes a cyclohexyl group, a phosphinic acid moiety, and a phenolic component. Its molecular formula is C22H30N2O4P, and it possesses unique stereochemical properties due to the presence of chiral centers.

The biological activity of the compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The phosphinic acid group is known to interact with various enzymes, potentially acting as an inhibitor. This interaction may modulate pathways involved in cell signaling and metabolic processes.
  • Antioxidant Properties : The phenolic component contributes to the compound's antioxidant capabilities, which may protect cells from oxidative stress and inflammation.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular responses such as growth and differentiation.

1. Antioxidant Activity

Research indicates that compounds with structural similarities exhibit significant antioxidant properties. The presence of hydroxyl groups in the phenolic structure enhances radical scavenging activity, which is crucial in preventing oxidative damage in cells.

2. Neuroprotective Effects

In vitro studies have shown that derivatives similar to the compound can protect neuronal cells from oxidative damage induced by hydrogen peroxide (H₂O₂). This suggests potential applications in neurodegenerative diseases where oxidative stress plays a critical role.

3. Anticancer Potential

Preliminary studies suggest that the compound may exhibit anticancer properties by inducing apoptosis in cancer cells through its ability to modulate signaling pathways associated with cell survival and proliferation.

Case Study 1: Neuroprotection

A study evaluated the neuroprotective effects of a related phenolic compound on neuronal cells subjected to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death and preserved mitochondrial function, highlighting its potential for therapeutic use in conditions like Alzheimer's disease.

Case Study 2: Anticancer Activity

Another study investigated the impact of phosphinic acid derivatives on various cancer cell lines. The findings revealed that these compounds could inhibit cell proliferation and induce apoptosis, suggesting their potential as chemotherapeutic agents.

Data Tables

Biological Activity Mechanism Reference
AntioxidantRadical scavenging
NeuroprotectionProtection against H₂O₂-induced damage
AnticancerInduction of apoptosis

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